z-d-Tyr(tbu)-oh.dcha
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Overview
Description
The compound z-d-Tyr(tbu)-oh.dcha is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butyl group and a dicyclohexylamine salt, which contribute to its unique chemical properties. The molecular formula of this compound is C33H48N2O5 , and it has a molecular weight of 552.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of z-d-Tyr(tbu)-oh.dcha typically involves the protection of the tyrosine amino group with a benzyloxycarbonyl (Z) group and the hydroxyl group with a tert-butyl (tbu) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods ensure high yield and purity of the compound, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: z-d-Tyr(tbu)-oh.dcha can undergo oxidation reactions, where the tert-butyl group may be oxidized to form tert-butyl alcohol.
Reduction: The compound can also undergo reduction reactions, particularly at the benzyloxycarbonyl group, leading to the formation of the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tert-butyl alcohol and other oxidized derivatives.
Reduction: Formation of free amino tyrosine derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
z-d-Tyr(tbu)-oh.dcha has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Plays a role in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of z-d-Tyr(tbu)-oh.dcha involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures and functions. The tert-butyl and benzyloxycarbonyl groups play a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
z-d-Tyr(tbu)-ome: Another derivative of tyrosine with a similar structure but different functional groups.
z-d-Tyr-oh: A simpler derivative without the tert-butyl group.
z-Met-d-Tyr(tbu)-oh: A compound with a methionine residue in addition to the tyrosine derivative.
Uniqueness
z-d-Tyr(tbu)-oh.dcha is unique due to the presence of both the tert-butyl and dicyclohexylamine groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in peptide synthesis and other specialized applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJRKLIHBJXIR-GMUIIQOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692817 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198828-72-7 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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